N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxane-4-carboxamide
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Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxane-4-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a dithiepan ring, which is a seven-membered ring containing two sulfur atoms, and an oxane ring, which is a six-membered ring containing one oxygen atom. The presence of these heteroatoms imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dithiepan ring, which can be achieved through the cyclization of a suitable dithiol precursor. The oxane ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiepan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying the interactions of sulfur-containing compounds with biological systems.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use as a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxane-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The presence of the dithiepan ring may allow the compound to interact with sulfur-containing enzymes or proteins, potentially modulating their activity. Additionally, the oxane ring may facilitate interactions with other biomolecules, such as nucleic acids or lipids.
Comparison with Similar Compounds
Similar Compounds
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxane-4-carboxamide: shares structural similarities with other sulfur-containing heterocycles, such as thiazoles and thiadiazoles.
Thiazoles: These compounds contain a five-membered ring with one sulfur and one nitrogen atom.
Thiadiazoles: These compounds contain a five-membered ring with two nitrogen and one sulfur atom.
Uniqueness
The uniqueness of this compound lies in its combination of a dithiepan ring and an oxane ring, which imparts distinct chemical properties not found in simpler sulfur-containing heterocycles
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S2/c14-11(10-1-3-16-4-2-10)13-7-12(15)8-17-5-6-18-9-12/h10,15H,1-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFVRJMEWOTCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2(CSCCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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